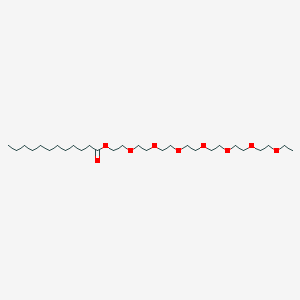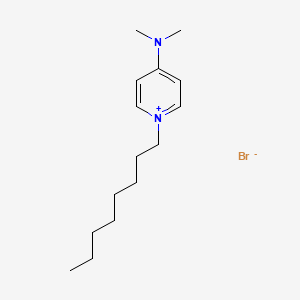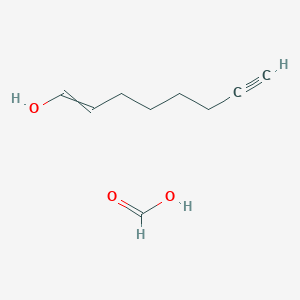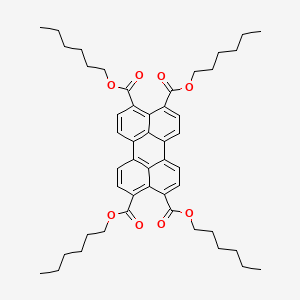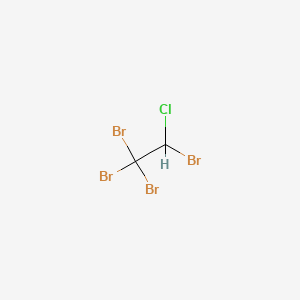
1,1,1,2-Tetrabromo-2-chloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2-Tetrabromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₄Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a dense, colorless liquid at room temperature and is known for its high density and low vapor pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrabromo-2-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination of 1,1,2,2-tetrabromoethane, followed by chlorination. The reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes utilize bromine and chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is carried out in a closed system to prevent the release of toxic halogen gases and to ensure the safety of the workers.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2-Tetrabromo-2-chloroethane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Elimination Reactions: Require strong bases like potassium tert-butoxide and elevated temperatures.
Major Products Formed
Substitution Reactions: Products include halogenated alcohols or amines.
Reduction Reactions: Products include partially halogenated ethanes.
Elimination Reactions: Products include alkenes and hydrogen halides.
Scientific Research Applications
1,1,1,2-Tetrabromo-2-chloroethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: Employed in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a radiopaque agent in medical imaging.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other halogenated compounds.
Mechanism of Action
The mechanism of action of 1,1,1,2-tetrabromo-2-chloroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.
1,1,1,2-Tetrabromoethane: Similar but with a different arrangement of bromine atoms.
1,1,2-Tribromo-2-chloroethane: Contains one less bromine atom.
Uniqueness
1,1,1,2-Tetrabromo-2-chloroethane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, non-volatile solvents.
Properties
CAS No. |
379226-03-6 |
|---|---|
Molecular Formula |
C2HBr4Cl |
Molecular Weight |
380.10 g/mol |
IUPAC Name |
1,1,1,2-tetrabromo-2-chloroethane |
InChI |
InChI=1S/C2HBr4Cl/c3-1(7)2(4,5)6/h1H |
InChI Key |
XYIRCCZRZGAHIH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


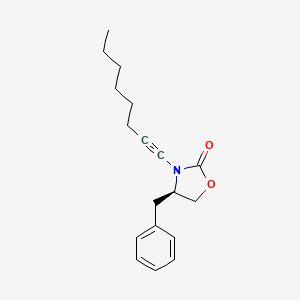
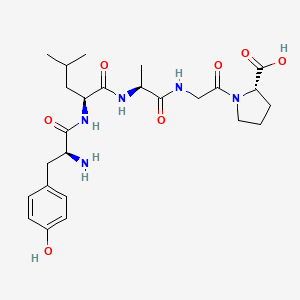
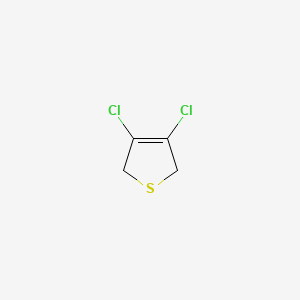

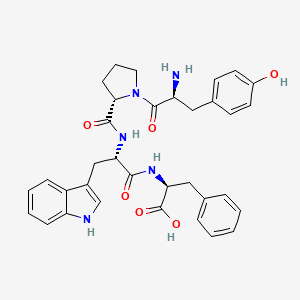
![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
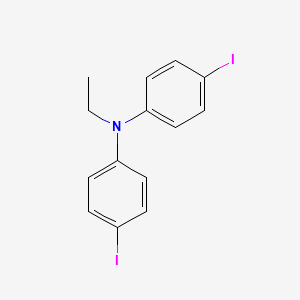
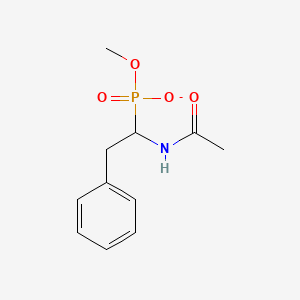
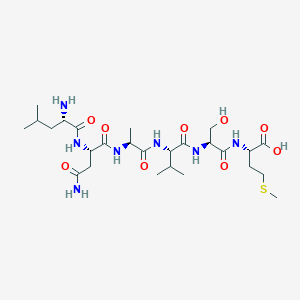
![(2R,3S)-1-[(4-methoxyphenyl)methoxy]-2-methylhex-5-yn-3-ol](/img/structure/B14248650.png)
